molecular formula C9H6Br2O3 B13698498 3-(3,5-Dibromophenyl)-2-oxopropanoic acid

3-(3,5-Dibromophenyl)-2-oxopropanoic acid

Cat. No.: B13698498
M. Wt: 321.95 g/mol
InChI Key: KDJNPVZNJVDJRB-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a dibromophenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the oxopropanoic acid moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

    Substitution: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Hydroxyl or amino-substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry: 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of brominated phenylpropanoic acids on cellular processes. Its derivatives may exhibit biological activity, making it a valuable tool in pharmacological studies.

Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The presence of bromine atoms can enhance the biological activity and specificity of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure makes it suitable for use in flame retardants and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the phenyl ring can form halogen bonds with specific amino acid residues in proteins, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

  • 3,5-Dibromophenylboronic acid
  • 3,5-Dibromobenzoic acid
  • 3,5-Dibromophenyl-functionalized imidazolium salts

Comparison: Compared to similar compounds, 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which imparts distinct chemical reactivity and biological activity. The combination of the dibromophenyl group with the oxopropanoic acid structure allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C9H6Br2O3

Molecular Weight

321.95 g/mol

IUPAC Name

3-(3,5-dibromophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6Br2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

KDJNPVZNJVDJRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(=O)C(=O)O

Origin of Product

United States

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